molecular formula C20H20F3N3O5S B11974692 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide

Cat. No.: B11974692
M. Wt: 471.5 g/mol
InChI Key: FLJPUOBZRJHVOF-UHFFFAOYSA-N
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Description

4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydropyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final steps involve the addition of the benzenesulfonamide moiety and the dimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: Its chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing it from catalyzing its reaction.

    Receptor Binding: It may interact with cell surface receptors, modulating cellular signaling pathways.

    Pathway Modulation: The compound could affect various biochemical pathways by interacting with key proteins or other molecules.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)hexahydropyrimidin-5-yl]carbonyl}-N,N-dimethylbenzenesulfonamide shares similarities with other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.
  • Other hexahydropyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

  • The combination of the hexahydropyrimidine core with the trifluoromethyl and benzenesulfonamide groups makes this compound unique.
  • Its specific chemical properties and potential biological activities set it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H20F3N3O5S

Molecular Weight

471.5 g/mol

IUPAC Name

4-[4-hydroxy-2-oxo-6-phenyl-4-(trifluoromethyl)-1,3-diazinane-5-carbonyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H20F3N3O5S/c1-26(2)32(30,31)14-10-8-13(9-11-14)17(27)15-16(12-6-4-3-5-7-12)24-18(28)25-19(15,29)20(21,22)23/h3-11,15-16,29H,1-2H3,(H2,24,25,28)

InChI Key

FLJPUOBZRJHVOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3

Origin of Product

United States

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